![molecular formula C10H14ClNO2 B157949 2,3-MDA (hydrochloride) CAS No. 86029-48-3](/img/structure/B157949.png)
2,3-MDA (hydrochloride)
Overview
Description
2,3-Methylenedioxyamphetamine (hydrochloride) is a chemical compound with the formal name α-methyl-1,3-Benzodioxole-4-ethanamine, monohydrochloride. It is a structural isomer of 3,4-methylenedioxyamphetamine, differing only in the placement of the methylenedioxy group. This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
The synthesis of 2,3-Methylenedioxyamphetamine (hydrochloride) involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the formation of the methylenedioxy ring followed by the introduction of the amine group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale chemical reactors and purification processes to obtain high-purity 2,3-Methylenedioxyamphetamine (hydrochloride) .
Chemical Reactions Analysis
2,3-Methylenedioxyamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Pharmacological Profile
2,3-MDA exhibits a range of pharmacological effects that are primarily mediated through its action on monoamine neurotransmitter systems. Similar to MDMA, it acts as a releasing agent for serotonin, norepinephrine, and dopamine. The compound's interaction with serotonin receptors is particularly noteworthy:
Target | Affinity (K i, nM) |
---|---|
SERT (Serotonin Transporter) | 5,600–10,000 |
NET (Norepinephrine Transporter) | 13,000 |
DAT (Dopamine Transporter) | >26,000 |
5-HT 2A | 3,200–10,000 |
5-HT 2B | 91–100 |
These interactions suggest that 2,3-MDA may produce empathogenic and stimulant effects similar to those observed with MDMA but potentially with distinct behavioral outcomes due to its unique pharmacological profile .
Therapeutic Potential
Research into the therapeutic applications of 2,3-MDA is still in preliminary stages. However, studies indicate its potential in treating mood disorders and PTSD due to its entactogenic effects. The compound's ability to enhance social behaviors and emotional connectivity has been linked to increased oxytocin levels in animal models. This mechanism could be harnessed for therapeutic purposes in clinical settings .
Case Studies
- Social Behavior Enhancement : In rodent studies, administration of 2,3-MDA resulted in increased social interactions and reduced aggression. These findings suggest potential applications in therapies aimed at improving social functioning in individuals with social anxiety or autism spectrum disorders .
- Mood Regulation : Preliminary studies have indicated that compounds similar to 2,3-MDA may help alleviate symptoms of depression by modulating serotonin levels. Future clinical trials could explore this avenue further .
Detection Methods
Detection of 2,3-MDA in biological fluids is crucial for both clinical and forensic applications. Common methods include:
- Chromatographic Techniques : Gas chromatography/mass spectrometry (GC/MS) is employed to quantify levels of 2,3-MDA in blood or urine samples.
- Immunoassays : While many drug screening tests can cross-react with similar compounds like MDMA, chromatographic methods provide specificity for accurate identification .
Mechanism of Action
The mechanism of action of 2,3-Methylenedioxyamphetamine (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent for serotonin, norepinephrine, and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the modulation of various physiological and psychological processes. The compound’s effects are mediated through its binding to monoamine transporters and the subsequent inhibition of vesicular monoamine transporters .
Comparison with Similar Compounds
2,3-Methylenedioxyamphetamine (hydrochloride) is similar to other methylenedioxy-substituted amphetamines, such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its entactogenic and psychedelic effects.
3,4-Methylenedioxymethamphetamine (MDMA):
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APB): A designer drug with similar effects to MDMA.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APB): Another designer drug with entactogenic effects. The uniqueness of 2,3-Methylenedioxyamphetamine (hydrochloride) lies in its specific structural configuration, which influences its pharmacological and toxicological properties.
Biological Activity
2,3-Methylenedioxyamphetamine (2,3-MDA) is a compound structurally related to the well-known psychoactive substance MDMA (3,4-methylenedioxymethamphetamine). This article explores the biological activity of 2,3-MDA, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
2,3-MDA is a member of the methylenedioxyphenethylamine family. Its synthesis typically involves the reaction of 4-hydroxy-3-methoxyphenylacetone with methylamine hydrochloride, followed by reduction processes to yield the hydrochloride salt form. The synthesis pathway is crucial for understanding its biological activity as it influences the compound's affinity for various receptors.
Receptor Binding Affinity
Research has demonstrated that 2,3-MDA exhibits different binding affinities compared to its more widely studied analogs like MDMA. A comparative study indicated that 2,3-MDA was significantly less potent than MDMA at the serotonin transporter (SERT) but exhibited equipotent activity at the norepinephrine transporter (NET) . This differential potency suggests that while 2,3-MDA may not produce the same serotonergic effects as MDMA, it may still influence noradrenergic systems.
Compound | SERT Potency | NET Potency |
---|---|---|
2,3-MDA | Low | Equipotent with MDMA |
MDMA | High | High |
Neuropharmacological Effects
Studies investigating the acute effects of 2,3-MDA have shown that it can induce significant physiological changes similar to those observed with MDMA. For instance, it has been reported to increase body temperature and induce sympathetic nervous system activation . Such effects are critical in evaluating its potential therapeutic uses and risks.
Toxicological Considerations
The safety of 2,3-MDA is a concern due to its structural similarity to other amphetamines. Toxicological studies suggest that while it may share some risks associated with MDMA use—such as neurotoxicity and potential for abuse—its lower potency at SERT may result in a different risk profile .
Potential Therapeutic Applications
Given its pharmacological properties, there is interest in exploring 2,3-MDA for therapeutic applications. Its activity at NET suggests potential use in treating conditions like depression or anxiety disorders where norepinephrine dysregulation is implicated. Further research is required to elucidate its efficacy and safety in clinical settings.
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWWCWJNEWXJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86029-48-3 | |
Record name | 1,3-Benzodioxole-4-ethanamine, α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86029-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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